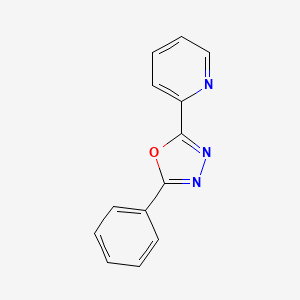

2-Fenil-5-piridin-2-il-1,3,4-oxadiazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. . The unique structure of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole, which includes both phenyl and pyridinyl groups, contributes to its distinctive chemical properties and reactivity.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole has been synthesized into a water-soluble probe exhibiting notable antimicrobial properties. This probe demonstrates significant antibacterial activity against Escherichia coli, making it a candidate for medical applications in combating bacterial infections. The synthesis involves creating a flexible cationic chain that enhances its interaction with microbial membranes.

Anticancer Properties

The compound has been extensively studied for its anticancer potential. Various derivatives of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole have shown promising results in inhibiting cancer cell lines. For instance, derivatives synthesized with imidazole moieties exhibited anti-inflammatory effects ranging from 33% to 62% against different cancer cell lines . Another study highlighted that specific derivatives displayed significant telomerase inhibitory activity against gastric cancer cell lines, indicating their potential as effective anticancer agents .

Metal Organic Frameworks (MOFs)

In material science, 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole is utilized in the formation of metal-organic frameworks (MOFs). These structures are crucial for gas storage and separation technologies due to their high surface area and tunable porosity. The compound's ability to form coordination polymers enhances the structural integrity and functionality of MOFs.

Plant Protection Agents

The compound has shown efficacy as a plant protection agent against various pathogens. Derivatives of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole have demonstrated strong antibacterial effects against Xanthomonas oryzae, a significant rice pathogen. The development of these derivatives could lead to new strategies for crop protection and disease management in agriculture.

Summary of Findings

The following table summarizes key findings regarding the applications of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole:

Mecanismo De Acción

Target of Action

The primary targets of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole are various enzymes and proteins that contribute to cell proliferation . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase .

Mode of Action

2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole interacts with its targets by inhibiting their activity, which in turn affects cell proliferation . For instance, by inhibiting thymidylate synthase, the compound can disrupt DNA synthesis and repair, leading to cell death .

Biochemical Pathways

The action of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole affects several biochemical pathways. By inhibiting the aforementioned enzymes, it disrupts the normal functioning of these pathways, leading to antiproliferative effects

Result of Action

The molecular and cellular effects of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole’s action are primarily antiproliferative. By inhibiting key enzymes involved in cell proliferation, the compound can induce cell death . This makes it a potential candidate for cancer treatment .

Análisis Bioquímico

Biochemical Properties

2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole has been found to exhibit a broad spectrum of biological activities . It has been reported to interact with various enzymes and proteins, contributing to its diverse biological effects

Cellular Effects

It is suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-pyridinecarbohydrazide with 2-hydroxy-4-nitrobenzoic acid in the presence of polyphosphoric acid at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyridinyl rings .

Comparación Con Compuestos Similares

2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole can be compared with other similar compounds, such as:

Actividad Biológica

2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole is C13H9N3O. Its structure features both phenyl and pyridinyl groups, contributing to its unique chemical reactivity and biological properties. The compound has been synthesized through various methods, typically involving the cyclization of hydrazides with carboxylic acids or their derivatives under specific conditions .

Anticancer Activity

Research indicates that 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole exhibits significant anticancer properties. The compound primarily targets enzymes involved in cell proliferation, leading to antiproliferative effects. In vitro studies have demonstrated its ability to induce cell death in various cancer cell lines by inhibiting key enzymes related to cell cycle regulation .

Table 1: Anticancer Activity Data

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis. Studies have shown that derivatives of oxadiazole compounds can inhibit bacterial growth effectively, with some exhibiting superior activity compared to traditional antibiotics .

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Mycobacterium tuberculosis | 0.78 µM |

The mechanism through which 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole exerts its biological effects involves:

- Enzyme Inhibition : The compound inhibits various enzymes that play crucial roles in cell proliferation and survival.

- Cell Signaling Disruption : It affects cellular signaling pathways, leading to altered gene expression and metabolism.

- Binding Interactions : The oxadiazole moiety interacts with biomolecules through non-covalent binding, influencing their activity and stability .

Case Studies

Several case studies have highlighted the potential of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole in therapeutic applications:

- Study on HepG2 Cells : A study demonstrated that treatment with the compound led to a significant decrease in cell viability in HepG2 cells, with an IC50 value of 10.5 µM, indicating its effectiveness as a potential anticancer agent .

- Antimycobacterial Activity : Another investigation focused on the compound's efficacy against Mycobacterium tuberculosis, revealing promising results against both drug-sensitive and resistant strains, thus supporting its development as a novel antimycobacterial agent .

Propiedades

IUPAC Name |

2-phenyl-5-pyridin-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c1-2-6-10(7-3-1)12-15-16-13(17-12)11-8-4-5-9-14-11/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKALNJWTVDPOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.